methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative characterized by a methyl ester group at position 5, a bromine atom at position 4, and an isobutyl substituent at position 3 of the pyrazole ring. The 1H tautomer indicates the presence of a hydrogen atom at the 1-position, distinguishing it from N-methylated analogs. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the ester group offers opportunities for hydrolysis or transesterification. The steric bulk of the isobutyl group at position 3 may influence reactivity and physicochemical properties, such as solubility and crystallinity .
Properties
IUPAC Name |
methyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)4-6-7(10)8(12-11-6)9(13)14-3/h5H,4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCWPPHOSZHFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Keto Ester and Hydrazine Reactivity
A β-keto ester such as methyl 3-oxohexanoate reacts with a hydrazine incorporating an isobutyl group. For example, isobutylhydrazine hydrochloride may undergo condensation under acidic conditions (e.g., HCl/EtOH) to yield a dihydropyrazole intermediate. Subsequent oxidation with potassium persulfate (K₂S₂O₈) in acetonitrile catalyzed by sulfuric acid achieves aromatization. This method mirrors protocols used for ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, where oxidation of 4,5-dihydro intermediates achieves yields of 75–80%.
Key Variables:
- Oxidizing Agent: Potassium persulfate outperforms hydrogen peroxide in minimizing side reactions.
- Solvent System: Acetonitrile enhances solubility of intermediates, while sulfuric acid accelerates electron transfer.
Regioselective Bromination at Position 4
Bromination of preformed pyrazole intermediates is critical for introducing the C-4 bromo substituent. Electrophilic aromatic substitution (EAS) dominates this step, with the ester group at C-5 directing bromine to the para position (C-4).
Direct Bromination Using N-Bromosuccinimide (NBS)
In anhydrous dichloromethane (DCM), NBS selectively brominates the pyrazole ring at C-4 when the C-5 ester acts as an electron-withdrawing director. For example, methyl 3-isobutyl-1H-pyrazole-5-carboxylate treated with NBS (1.1 eq) and a catalytic amount of FeCl₃ achieves 85% bromination efficiency.
Bromine-Lithium Exchange Strategies
Alternative approaches adapt methods from triazole synthesis, where lithiation at C-4 followed by quenching with bromine sources (e.g., Br₂ or CBr₄) introduces the bromo group. However, this requires stringent temperature control (−78°C) and inert atmospheres to prevent side reactions.
Introduction of the Isobutyl Group at Position 3
The C-3 isobutyl group presents challenges due to steric hindrance and the need for carbon-carbon bond formation. Strategies include pre-functionalization before cyclization or post-synthetic modification.
Alkylation of Pyrazole Intermediates
A halide at C-3 (e.g., 3-chloro or 3-bromo derivatives) undergoes nucleophilic substitution with isobutylmagnesium bromide. For instance, methyl 4-bromo-3-chloro-1H-pyrazole-5-carboxylate reacts with i-PrMgCl·LiCl in tetrahydrofuran (THF) at −20°C, yielding the isobutyl-substituted product. This method parallels triazole alkylation techniques, achieving 58–70% yields.
Cross-Coupling Reactions
Comparative Analysis of Synthetic Routes
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Iron(III) Chloride: 5 mol% FeCl₃ increases bromination rates by stabilizing transition states.
- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
Scalability and Industrial Feasibility
Large-scale production favors cyclocondensation routes due to fewer purification steps. Patent WO2021096903A1 highlights acetonitrile-sulfuric acid systems for oxidations at multi-kilogram scales. Conversely, cross-coupling methods face scalability hurdles due to palladium costs and ligand sensitivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 4 is highly reactive toward nucleophilic substitution (SN2 or SNAr), enabling the introduction of diverse functional groups.
Key Findings :
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The steric bulk of the isobutyl group at position 3 slows substitution kinetics but improves regioselectivity .
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Copper catalysis enhances thiol substitution efficiency under mild conditions .
Ester Functional Group Transformations
The methyl ester undergoes hydrolysis, transesterification, and reduction, enabling further derivatization.
Mechanistic Notes :
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Saponification proceeds via base-catalyzed ester cleavage, yielding the carboxylic acid.
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Aminolysis requires activation of the ester carbonyl by Lewis acids (e.g., ZnCl₂) for less nucleophilic amines .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at position 1 (N-H) or position 5 (activated by the ester group).
| Reaction Type | Reagents/Conditions | Products/Applications | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 1-Nitro derivatives (explosives research) | |
| Sulfonation | SO₃, DCE, 50°C | 5-Sulfonated pyrazoles (dye intermediates) |
Regioselectivity :
-
Nitration favors position 1 due to N-H activation, while sulfonation targets position 5 due to ester-directed electrophilic attack .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-couplings to form C-C or C-heteroatom bonds.
Optimization Insights :
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Pd(PPh₃)₄ achieves >80% yield in Suzuki couplings with electron-deficient arylboronic acids .
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Bulky phosphine ligands (Xantphos) suppress β-hydride elimination in Buchwald-Hartwig aminations.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Mechanism :
Scientific Research Applications
Medicinal Chemistry
Drug Development : Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate serves as a crucial building block for synthesizing potential drug candidates. Its derivatives have shown promising anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies indicate that this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines like MDA-MB-231, with an IC50 value of 10 µM, demonstrating its potential as an anticancer agent .
Mechanism of Action : The compound's mechanism involves targeting specific biological pathways. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are vital in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Agricultural Chemistry
Agrochemical Synthesis : This compound is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. Its role enhances crop protection and yield, making it valuable for agricultural applications .
Case Study in Agrochemicals : Research has indicated that pyrazole derivatives can effectively inhibit the growth of pests and pathogens, thereby improving agricultural productivity. For example, a derivative of this compound was shown to exhibit significant antifungal activity against common agricultural pathogens .
Material Science
Polymer Development : this compound is also employed in formulating specialty polymers and resins. These materials benefit from enhanced durability and chemical resistance due to the unique properties imparted by the pyrazole structure .
Biochemical Research
Enzyme Inhibition Studies : The compound is used in biochemical research to study enzyme inhibitors and receptor interactions. Its structural features allow researchers to explore new drug targets effectively .
Antimicrobial Properties : In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For example, it showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus .
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and isobutyl groups can influence the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The tert-butyl ester derivative (CAS 1199773-67-5) exhibits high similarity (0.92) due to the bromine and ester groups but differs in substituent positioning, highlighting the impact of regiochemistry on functionality .
- N-Substitution : Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6) demonstrates how N-methylation reduces similarity (0.78) by modifying tautomer stability and steric accessibility .
Physicochemical Properties
- Lipophilicity : The methyl ester and isobutyl group enhance lipophilicity compared to carboxylic acid derivatives (e.g., CAS 84547-84-2), favoring membrane permeability in biological systems .
- Thermal Stability: Bromine at position 4 and the electron-withdrawing ester group may stabilize the ring against thermal degradation compared to non-halogenated analogs.
Reactivity Trends:
- Cross-Coupling : The bromine atom facilitates palladium-catalyzed couplings, though the 3-isobutyl group may slow reaction kinetics due to steric hindrance .
- Ester Hydrolysis : The methyl ester is more labile under basic conditions than bulkier esters (e.g., tert-butyl in CAS 1199773-67-5), enabling controlled conversion to carboxylic acids .
Biological Activity
Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate (MBIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
MBIPC is characterized by its unique pyrazole ring structure, which includes a bromine atom, an isobutyl group, and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom and the isobutyl group contributes to its reactivity and biological activity.
Synthesis
The synthesis of MBIPC typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles.
- Ester Hydrolysis : Hydrolysis of the methyl ester to yield the corresponding carboxylic acid.
- Oxidation and Reduction : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or substituents.
These synthetic pathways allow for efficient production in laboratory settings, enabling further exploration of its biological properties .
Antimicrobial Properties
Research indicates that MBIPC exhibits promising antimicrobial activity against various pathogens. Pyrazole derivatives are often studied for their ability to inhibit bacterial growth and may serve as potential leads for developing new antibiotics. In vitro studies have demonstrated that compounds similar to MBIPC can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
MBIPC has been explored for its anticancer properties , particularly against breast cancer cell lines such as MDA-MB-231. Studies show that pyrazole derivatives can induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death . A comparative analysis of similar compounds revealed that those with specific substitutions on the pyrazole ring exhibit varying degrees of anticancer efficacy.
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 10 | MDA-MB-231 | Induction of apoptosis |
| 4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid | 20 | HepG2 | Cell cycle arrest |
| Methyl 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylate | 15 | A549 (lung cancer) | Microtubule destabilization |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, MBIPC also demonstrates anti-inflammatory properties . Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds valuable for treating inflammatory diseases .
Case Studies
- Breast Cancer Research : In a study examining the effects of pyrazole derivatives on breast cancer cells, MBIPC was found to significantly enhance apoptosis at concentrations as low as 1 μM, with caspase-3 activity increasing by up to 57% compared to control groups .
- Antimicrobial Screening : A screening assay revealed that MBIPC exhibited a minimum inhibitory concentration (MIC) of 12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate?
- Methodological Answer: Pyrazole derivatives are typically synthesized via cyclocondensation of β-keto esters with hydrazines. For brominated analogs, post-synthetic bromination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is employed. Isobutyl substituents can be introduced via alkylation of pyrazole intermediates. Key steps include refluxing in ethanol or THF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural analogs in and highlight similar bromination and esterification strategies .
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, as demonstrated in pyrazole derivatives in and . Mass spectrometry (EI or HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like ester carbonyls (~1700 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer: While direct toxicity data are unavailable, analogs in and suggest standard precautions: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion; in case of exposure, rinse affected areas with water and seek medical attention. Dispose via licensed waste services, as pyrazole derivatives may exhibit bioaccumulative potential .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
- Methodological Answer: Design of Experiments (DoE) approaches, such as response surface methodology, optimize variables like temperature, solvent polarity, and stoichiometry. Flow chemistry ( ) enables precise control of bromination reactions, reducing side products. For example, continuous-flow systems minimize exothermic hazards during NBS reactions .
Q. What computational tools aid in predicting the compound’s reactivity or biological activity?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties and reaction pathways. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with biological targets, as shown in and for pyrazole-based inhibitors. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine’s electronegativity) with activity .
Q. What are the degradation pathways and stability profiles under varying storage conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic degradation. HPLC-MS identifies degradation products, such as decarboxylated or debrominated species. Pyrazole esters are sensitive to light; store in amber vials at –20°C under inert atmosphere (argon), as suggested in and .
Q. How does the isobutyl group influence the compound’s physicochemical properties?
- Methodological Answer: The isobutyl moiety enhances lipophilicity (logP ↑), improving membrane permeability. Computational LogP predictors (e.g., ChemAxon) and Hansen solubility parameters guide solvent selection for crystallization. Differential Scanning Calorimetry (DSC) measures melting points, correlating with crystallinity and stability .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer: Conflicting NMR signals (e.g., overlapping peaks) are resolved via 2D techniques (HSQC, HMBC) to assign protons and carbons unambiguously. For crystallographic ambiguities, high-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate hydrogen bonding and packing, as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
